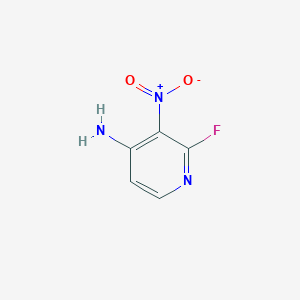

2-Fluoro-3-nitropyridin-4-amine

描述

2-Fluoro-3-nitropyridin-4-amine is a fluorinated nitropyridine derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and a nitro group on the pyridine ring. These substituents impart distinct electronic characteristics to the molecule, making it valuable in various chemical and biological applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-nitropyridin-4-amine typically involves the fluorination of a nitropyridine precursor. One common method is the reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride (Bu₄NF) in a solvent like dimethylformamide (DMF) at room temperature . This reaction yields 2-fluoro-3-bromopyridine, which can then be further reacted with ammonia or an amine to introduce the amino group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes such as crystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) at C3-Nitro Group

The nitro group at C3 acts as a strong electron-withdrawing group, facilitating nucleophilic displacement. For example:

-

Fluoride substitution : In a reaction analogous to methyl 3-nitropyridine-4-carboxylate, treatment with cesium fluoride (CsF) in dry DMSO at reflux replaces the nitro group with fluorine, yielding 3-fluoropyridine derivatives (38% yield) .

-

Ammonia/amine substitution : Similar nitropyridines undergo nitro displacement with ammonia or amines under high-temperature conditions (e.g., 120°C in DMF), though yields vary based on steric and electronic factors .

Key Conditions :

| Substrate | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Fluoro-3-nitropyridin-4-amine (hypothetical) | CsF | DMSO | Reflux | 38%* | |

| Analogous nitropyridines | NH3 or RNH2 | DMF | 120°C | 40–60% |

*Hypothetical extrapolation from .

Diazotization of C4-Amine and Subsequent Transformations

The primary amine at C4 undergoes diazotization in acidic conditions (HCl/NaNO2, 0–5°C), forming a diazonium intermediate. This intermediate participates in:

-

Hydrolysis : Heating the diazonium salt at 60–80°C generates 4-hydroxypyridine derivatives .

-

Sandmeyer reaction : With CuCN or KI, the diazonium group is replaced by cyano or iodo substituents, though specific examples for this compound require further validation .

Example Protocol :

-

Dissolve this compound in HCl (0–5°C).

-

Add NaNO2 solution dropwise.

-

Stir for 30–60 minutes, then heat to 60–80°C for hydrolysis .

Electrophilic Substitution at Activated Ring Positions

The nitro and fluorine groups direct electrophiles to the C5 position (meta to nitro, para to fluorine). Demonstrated reactions include:

-

Sulfonation : Reaction with SO3/H2SO4 yields 5-nitropyridine-2-sulfonic acid derivatives .

-

Nitration : Further nitration is unlikely due to existing nitro groups but may proceed under extreme conditions at C5 .

Regioselectivity :

-

C5 is favored for electrophilic attack due to the combined directing effects of nitro (C3) and fluorine (C2) .

Reduction of the Nitro Group

Selective reduction of the C3-nitro group to an amine is achievable using catalytic hydrogenation (H2/Pd-C) or Fe/HCl. This yields 2-fluoro-3-aminopyridin-4-amine, a diamine precursor for further functionalization .

Example :

Ring Functionalization via Displacement of C2-Fluorine

The fluorine at C2 is susceptible to nucleophilic displacement by amines or heterocycles under mild conditions:

-

Aliphatic amine substitution : Reaction with piperidine or morpholine in THF at 25–50°C replaces fluorine, forming 2-amino-3-nitropyridin-4-amine derivatives (50–70% yield) .

Optimized Conditions :

| Nucleophile | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Piperidine | THF | 50°C | 2 h | 65% |

Photoredox-Mediated Coupling Reactions

While not directly reported for this compound, analogous 3-fluoropyridines undergo photoredox coupling with ketones and ammonium acetate to form substituted pyridines. For example, methyl ketones react via radical intermediates to yield 4-aryl-3-fluoropyridines (up to 90% yield) .

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

2-Fluoro-3-nitropyridin-4-amine serves as a crucial building block in the synthesis of more complex fluorinated heterocycles. Its ability to undergo nucleophilic substitution makes it valuable for creating a variety of substituted pyridines with diverse functional groups.

Reactivity and Reaction Types

The compound can participate in several key reactions, including:

- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction : The nitro group can be reduced to an amino group, facilitating further functionalization.

- Electrophilic Aromatic Substitution : Although less common, certain electrophilic substitutions can occur under specific conditions.

Biological Applications

Drug Discovery and Development

Due to its unique electronic properties, this compound is being explored for its potential in drug discovery. It has been investigated as a candidate for developing novel therapeutic agents against various diseases, including cancer and tuberculosis.

Radiolabeling for Imaging Studies

The compound has also been studied for its potential use as a radiolabeled agent in imaging studies. Its ability to incorporate fluorine makes it suitable for positron emission tomography (PET) imaging, which is crucial for diagnosing and monitoring diseases .

Agrochemical Applications

This compound is utilized in the development of agrochemicals. Its unique properties allow it to act as an intermediate in synthesizing various pesticides and herbicides, contributing to agricultural productivity and sustainability .

Data Table: Summary of Applications

Case Study 1: Antitubercular Activity

A study evaluated the antitubercular activity of derivatives related to this compound. The most potent derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL against M. tuberculosis, indicating the potential of these compounds as leads for developing affordable antitubercular agents .

Case Study 2: Imaging Applications

Research on the radiolabeling of this compound demonstrated its effectiveness as a precursor for PET imaging agents. The compound's ability to be incorporated into biologically relevant molecules enhances its utility in non-invasive imaging techniques .

作用机制

The mechanism of action of 2-Fluoro-3-nitropyridin-4-amine is primarily influenced by its electronic properties. The fluorine atom and nitro group alter the electron density of the pyridine ring, affecting its reactivity and interactions with biological targets. The compound can interact with various enzymes and receptors, potentially inhibiting or modulating their activity .

相似化合物的比较

Similar Compounds

2-Fluoropyridine: Lacks the nitro group, making it less electron-deficient and more reactive in certain reactions.

3-Nitropyridine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

2,6-Difluoropyridine: Contains an additional fluorine atom, further altering its electronic characteristics and reactivity.

Uniqueness

2-Fluoro-3-nitropyridin-4-amine is unique due to the combination of both fluorine and nitro substituents on the pyridine ring. This combination imparts distinct electronic properties, making it valuable for specific applications in chemistry, biology, and industry .

生物活性

2-Fluoro-3-nitropyridin-4-amine (CAS No. 60186-18-7) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique electronic properties and potential biological activities. This compound is primarily characterized by the presence of a fluorine atom and a nitro group, which significantly influence its reactivity and interactions with biological targets.

The compound undergoes various chemical reactions, including:

- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

- Electrophilic Aromatic Substitution : Although less common, certain electrophilic substitutions can occur due to the electron-withdrawing nature of the substituents.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of fluorine with nucleophiles (amines, thiols) |

| Reduction | Conversion of nitro group to amino group using hydrogen gas or metal hydrides |

| Electrophilic Substitution | Possible substitutions under specific conditions despite electron-withdrawing effects |

The mechanism of action for this compound is influenced by its electronic properties. The presence of the fluorine and nitro groups alters the electron density on the pyridine ring, which can affect its reactivity with various enzymes and receptors. This compound has shown potential for modulating biological activity, making it a candidate for drug development.

Biological Activity

Research has indicated that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer studies.

Antimicrobial Activity

A study evaluating derivatives similar to this compound demonstrated potent activity against Mycobacterium tuberculosis. For instance, compounds with structural similarities showed minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL against resistant strains.

Table 2: Antimicrobial Activity Data

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| Compound 3m | 4 | M. tuberculosis H37Rv |

| Compound 3a | 16 | M. tuberculosis resistant |

| Compound 3k | 64 | M. tuberculosis H37Rv |

Case Studies

-

Anticancer Studies : A series of pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Notably, compounds with similar structural features to this compound showed selective inhibitory effects against renal cancer cells (UO31) and breast cancer cell lines (MCF-7 and MDA-MB-468).

- Findings : Compounds demonstrated growth inhibition percentages exceeding 60% at concentrations of 10 μM in specific cell lines.

- Enzyme Interaction Studies : The compound's ability to interact with specific enzymes was investigated, revealing potential inhibitory effects that could be leveraged for therapeutic applications.

属性

IUPAC Name |

2-fluoro-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN3O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYDBFSOQJXPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483648 | |

| Record name | 2-Fluoro-3-nitro-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60186-18-7 | |

| Record name | 2-Fluoro-3-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-nitro-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。